molecular formula C19H16N4O2 B3035840 5-Acetyl-6-methyl-2-{[(3-phenyl-5-isoxazolyl)methyl]amino}nicotinonitrile CAS No. 338749-67-0

5-Acetyl-6-methyl-2-{[(3-phenyl-5-isoxazolyl)methyl]amino}nicotinonitrile

Cat. No.: B3035840
CAS No.: 338749-67-0
M. Wt: 332.4 g/mol
InChI Key: CQTNLKNNUSTTPN-UHFFFAOYSA-N
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Description

5-Acetyl-6-methyl-2-{[(3-phenyl-5-isoxazolyl)methyl]amino}nicotinonitrile is a complex organic compound that belongs to the class of heterocyclic compounds It features a nicotinonitrile core substituted with an acetyl group, a methyl group, and an amino group linked to a phenyl-isoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-6-methyl-2-{[(3-phenyl-5-isoxazolyl)methyl]amino}nicotinonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-6-methyl-2-{[(3-phenyl-5-isoxazolyl)methyl]amino}nicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Acetyl-6-methyl-2-{[(3-phenyl-5-isoxazolyl)methyl]amino}nicotinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Acetyl-6-methyl-2-{[(3-phenyl-5-isoxazolyl)methyl]amino}nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Acetyl-6-methyl-2-{[(3-phenyl-5-isoxazolyl)methyl]amino}nicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the isoxazole ring with the nicotinonitrile core enhances its potential as a versatile scaffold for drug development and other applications .

Properties

IUPAC Name

5-acetyl-6-methyl-2-[(3-phenyl-1,2-oxazol-5-yl)methylamino]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2/c1-12-17(13(2)24)8-15(10-20)19(22-12)21-11-16-9-18(23-25-16)14-6-4-3-5-7-14/h3-9H,11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTNLKNNUSTTPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)NCC2=CC(=NO2)C3=CC=CC=C3)C#N)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201133361
Record name 5-Acetyl-6-methyl-2-[[(3-phenyl-5-isoxazolyl)methyl]amino]-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201133361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338749-67-0
Record name 5-Acetyl-6-methyl-2-[[(3-phenyl-5-isoxazolyl)methyl]amino]-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338749-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Acetyl-6-methyl-2-[[(3-phenyl-5-isoxazolyl)methyl]amino]-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201133361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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